molecular formula C18H16N2O B12568833 Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- CAS No. 189396-17-6

Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-

Cat. No.: B12568833
CAS No.: 189396-17-6
M. Wt: 276.3 g/mol
InChI Key: JGWVJMLTVGAARL-UHFFFAOYSA-N
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Description

Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a methanone group attached to a cyclohepta[b]pyrrole ring, which is further substituted with an ethylamino group and a phenyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- can be achieved through several synthetic routes. One common method involves the use of tosylmethyl isocyanide (TosMIC) and electron-deficient compounds in a [3+2] cycloaddition reaction. This reaction is operationally simple and utilizes easily available starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- can be compared with other similar compounds, such as:

The uniqueness of Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

189396-17-6

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

[2-(ethylamino)cyclohepta[b]pyrrol-3-yl]-phenylmethanone

InChI

InChI=1S/C18H16N2O/c1-2-19-18-16(17(21)13-9-5-3-6-10-13)14-11-7-4-8-12-15(14)20-18/h3-12H,2H2,1H3,(H,19,20)

InChI Key

JGWVJMLTVGAARL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C2=CC=CC=CC2=N1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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